
2,3-dihydro-1H-indol-4-yl(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1H-indol-4-yl(trimethyl)silane is a compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indol-4-yl(trimethyl)silane typically involves the reduction of corresponding indoles containing acceptor groups in the indole ring . One common method is the direct reduction of polyfunctional 2-oxindoles using various boron hydrides . The Fischer indole synthesis is another method, where optically active cyclohexanone and phenylhydrazine hydrochloride are used under reflux in methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-1H-indol-4-yl(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents.
Reduction: Reduction of functional groups in the indole ring is a common synthetic strategy.
Substitution: Electrophilic substitution reactions occur readily on the indole nucleus due to its aromatic nature.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Boron hydrides are commonly used for the reduction of functional groups.
Substitution: Electrophilic reagents like halogens or nitro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
2,3-Dihydro-1H-indol-4-yl(trimethyl)silane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3-dihydro-1H-indol-4-yl(trimethyl)silane involves its interaction with molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes . The specific pathways and targets depend on the particular application and the structure of the derivative.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydroindole: A closely related compound with similar properties.
2-Chloromelatonin: Another derivative with neuroprotective properties.
Indole-3-acetic acid: A plant hormone with a similar indole nucleus.
Uniqueness
2,3-Dihydro-1H-indol-4-yl(trimethyl)silane is unique due to its specific structure, which imparts distinct chemical and biological properties. Its trimethylsilyl group can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H17NSi |
|---|---|
Poids moléculaire |
191.34 g/mol |
Nom IUPAC |
2,3-dihydro-1H-indol-4-yl(trimethyl)silane |
InChI |
InChI=1S/C11H17NSi/c1-13(2,3)11-6-4-5-10-9(11)7-8-12-10/h4-6,12H,7-8H2,1-3H3 |
Clé InChI |
VBVMUZVFJACSIH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=CC2=C1CCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


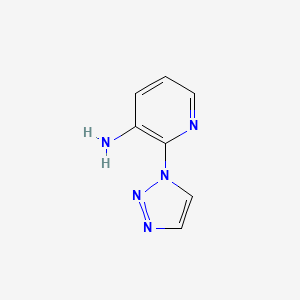
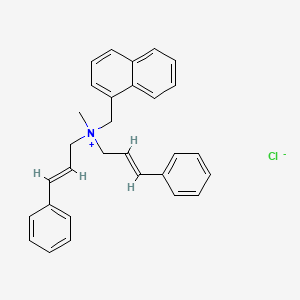
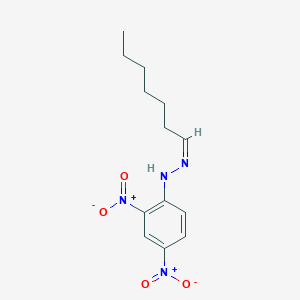
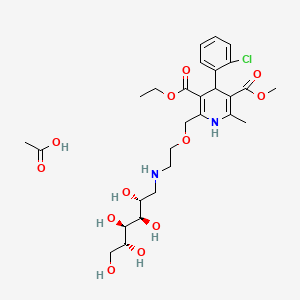

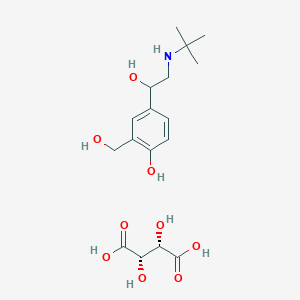
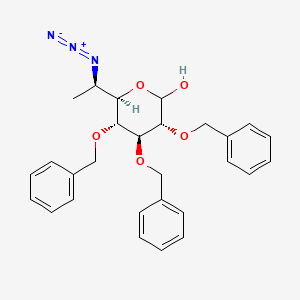
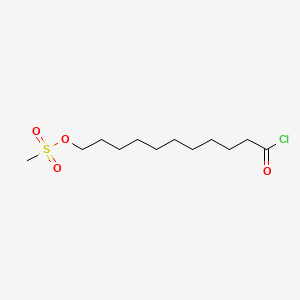

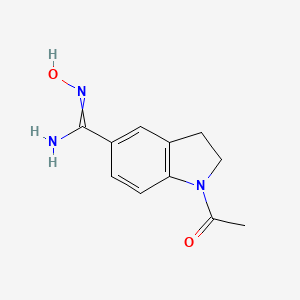
![5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester](/img/structure/B13845445.png)
![Methyl 4-{[(5-chloro-2-thienyl)-carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13845447.png)
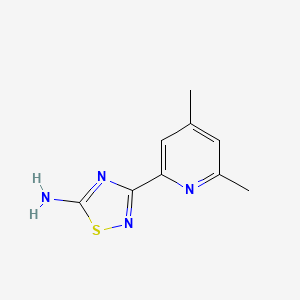
![3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13845453.png)
